molecular formula C17H19BrF2N4O3 B10947588 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B10947588
M. Wt: 445.3 g/mol
InChI Key: QZLNTIVEMOVYDM-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(2-furylcarbonyl)piperazino]-1-propanone is a complex organic compound that features a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups, as well as a piperazine ring substituted with a furylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(2-furylcarbonyl)piperazino]-1-propanone typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination and difluoromethylation.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane, followed by acylation with furylcarbonyl chloride.

    Coupling of the Pyrazole and Piperazine Rings: The final step involves coupling the pyrazole and piperazine rings through a nucleophilic substitution reaction, typically using a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furylcarbonyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or other reduced forms.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders or infectious diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules, particularly those used in the agrochemical or pharmaceutical industries.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(2-furylcarbonyl)piperazino]-1-propanone depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, binding to the active site and preventing substrate binding.

    Receptor Binding: The compound may bind to specific receptors on the surface of cells, modulating their activity and leading to various physiological effects.

    Pathway Modulation: The compound may interact with specific molecular pathways, altering their activity and leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid: This compound shares the pyrazole ring with bromine and difluoromethyl substitutions but lacks the piperazine and furylcarbonyl groups.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound features a pyrazole ring with difluoromethyl and carboxylic acid groups but lacks the bromine and piperazine substitutions.

Uniqueness

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-[4-(2-furylcarbonyl)piperazino]-1-propanone is unique due to its combination of a pyrazole ring with bromine, difluoromethyl, and methyl substitutions, as well as a piperazine ring with a furylcarbonyl substitution. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19BrF2N4O3

Molecular Weight

445.3 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H19BrF2N4O3/c1-10-13(18)14(15(19)20)21-24(10)11(2)16(25)22-5-7-23(8-6-22)17(26)12-4-3-9-27-12/h3-4,9,11,15H,5-8H2,1-2H3

InChI Key

QZLNTIVEMOVYDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C(F)F)Br

Origin of Product

United States

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